molecular formula C10H6FNO2 B12443783 3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid

3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B12443783
M. Wt: 191.16 g/mol
InChI Key: PYJVILQZMIIUKW-UHFFFAOYSA-N
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Description

3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H6FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4-cyano-2-fluorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and chemical reagents, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

3-(4-cyano-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)

InChI Key

PYJVILQZMIIUKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=CC(=O)O

Origin of Product

United States

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